Bis[o-(N-cyclohexylformimidoyl)phenolato]copper
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Overview
Description
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper is a coordination compound with the molecular formula C26H32CuN2O2. This compound features a copper ion coordinated by two phenolate ligands, each containing a cyclohexylformimidoyl group. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[o-(N-cyclohexylformimidoyl)phenolato]copper typically involves the reaction of copper(II) salts with the corresponding phenolate ligands. One common method includes the following steps:
Ligand Preparation: The phenolate ligands are synthesized by reacting cyclohexylamine with salicylaldehyde to form the Schiff base.
Complex Formation: The Schiff base ligands are then reacted with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation.
Isolation: The resulting complex is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it is oxidized to a higher oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the phenolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in alcoholic solvents.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Scientific Research Applications
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[o-(N-cyclohexylformimidoyl)phenolato]copper involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to apoptosis in cancer cells. Additionally, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper can be compared with other similar copper complexes, such as:
Bis[2-[(cyclohexylimino)methyl]phenolato-N,O]copper: Similar in structure but with different substituents on the phenolate ligands.
Bis[4-bromo-2-(cyclohexyliminomethyl)phenolato]copper(II): Contains bromine atoms, which can influence its reactivity and properties.
µ-phenolato copper(II) binuclear complexes: These complexes have different bridging ligands, such as hydroxo, ethanolato, azido, and cyanato, which affect their electronic states and magnetic properties.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
CAS No. |
17084-40-1 |
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Molecular Formula |
C26H32CuN2O2 |
Molecular Weight |
468.1 g/mol |
IUPAC Name |
copper;2-(cyclohexyliminomethyl)phenolate |
InChI |
InChI=1S/2C13H17NO.Cu/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*4-6,9-10,12,15H,1-3,7-8H2;/q;;+2/p-2 |
InChI Key |
ONTTULXUPZWBPN-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2[O-].C1CCC(CC1)N=CC2=CC=CC=C2[O-].[Cu+2] |
Origin of Product |
United States |
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